molecular formula C12H6BrF4NOS B4183803 N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide

Cat. No. B4183803
M. Wt: 368.15 g/mol
InChI Key: BCMFPSKNNDVVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide, also known as BTFPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTFPA is a potent inhibitor of the anion exchanger protein, AE3, which plays a crucial role in regulating intracellular pH and cell volume.

Mechanism of Action

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide inhibits the anion exchanger protein, AE3, by binding to a specific site on the protein. AE3 plays a crucial role in regulating intracellular pH and cell volume by exchanging chloride and bicarbonate ions across the cell membrane. Inhibition of AE3 by N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide disrupts this ion exchange and leads to a decrease in intracellular pH and cell volume, which ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide induces apoptosis and inhibits cell proliferation. N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide has also been shown to have neuroprotective effects in the treatment of epilepsy, stroke, and traumatic brain injury. In addition, N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide is its high potency and specificity for AE3 inhibition. N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide has been shown to be a more potent inhibitor of AE3 than other commonly used inhibitors such as DIDS and SITS. However, N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide is relatively expensive and has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide. One potential area of research is the development of more potent and selective inhibitors of AE3 for therapeutic applications. Another area of research is the investigation of the potential use of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential neuroprotective effects of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide in the treatment of neurological disorders.

Scientific Research Applications

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. AE3 is overexpressed in various cancer cells, and its inhibition by N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in vitro. N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-(2-thienyl)acetamide has also been shown to have potential therapeutic applications in the treatment of epilepsy, stroke, and traumatic brain injury.

properties

IUPAC Name

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF4NOS/c13-7-8(14)10(16)12(11(17)9(7)15)18-6(19)4-5-2-1-3-20-5/h1-3H,4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMFPSKNNDVVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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